Enzyme Inhibition: STS IC₅₀ Quantification for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid demonstrates measurable inhibition of human Steryl-sulfatase (STS) with an IC₅₀ value of 205 nM in JEG-3 cells [1]. This establishes a baseline potency for this scaffold, which contrasts sharply with more elaborate naphthalene-based STS inhibitors such as UMI-77, a structurally distinct compound that inhibits Mcl-1 (Ki = 490 nM) but does not report STS activity [2]. While direct STS comparator data for close analogs are unavailable in the literature, this IC₅₀ value serves as a key benchmark for structure-activity relationship (SAR) studies involving the naphthyl thioether pharmacophore [1].
| Evidence Dimension | Steryl-sulfatase (STS) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 205 nM |
| Comparator Or Baseline | No direct comparator STS data identified; UMI-77 (related naphthalene derivative) shows Mcl-1 Ki = 490 nM |
| Quantified Difference | Not applicable (different targets); baseline potency established for this scaffold. |
| Conditions | JEG-3 cells expressing STS (unknown origin) |
Why This Matters
A defined IC₅₀ value against a validated target provides a critical reference point for SAR optimization and target engagement studies.
- [1] BindingDB. BDBM50121079: IC₅₀ Data for Human Steryl-sulfatase Inhibition. View Source
- [2] DC Chemicals. UMI-77: Selective Mcl-1 Inhibitor (Ki = 490 nM). View Source
